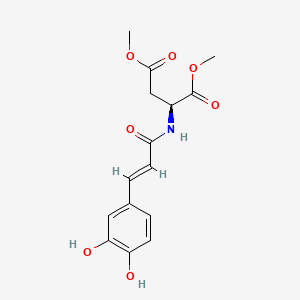
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with dichloro groups and a benzenesulfonic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt typically involves multiple stepsThe subsequent steps involve the coupling of the quinoxaline derivative with an amino benzenesulfonic acid derivative under specific reaction conditions, such as the use of coupling agents and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the quinoxaline ring or the sulfonic acid moiety.
Substitution: The dichloro groups on the quinoxaline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The quinoxaline ring and sulfonic acid moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid: The non-sodium salt form of the compound.
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, potassium salt: A similar compound with potassium instead of sodium.
Uniqueness
The sodium salt form of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid is unique due to its specific solubility and reactivity properties, which can influence its applications in various fields .
Eigenschaften
CAS-Nummer |
130328-27-7 |
|---|---|
Molekularformel |
C15H9Cl2N4NaO4S |
Molekulargewicht |
435.2 g/mol |
IUPAC-Name |
sodium;2-amino-5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]benzenesulfonate |
InChI |
InChI=1S/C15H10Cl2N4O4S.Na/c16-13-14(17)21-11-5-7(1-4-10(11)20-13)15(22)19-8-2-3-9(18)12(6-8)26(23,24)25;/h1-6H,18H2,(H,19,22)(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
RWNBKABRJTTYQS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)N)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)








